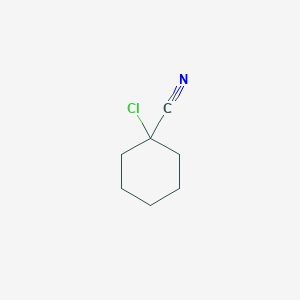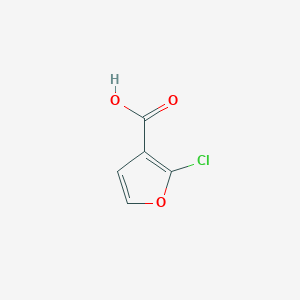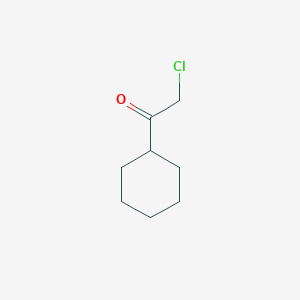
4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of appropriate precursors, such as hydrazine with 1,3-diketones or their equivalents. For instance, the synthesis of a related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was achieved by condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and then cyclization with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported and characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also commonly used to predict and analyze the molecular geometry, vibrational frequencies, and electronic properties of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are useful for further functionalization. For instance, the trichloromethyl moiety was used as a leaving group in nucleophilic substitutions with various amines for the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density and stability of the intermediates formed during the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and trifluoromethyl groups can increase the compound's lipophilicity and potentially affect its biological activity. The electronic properties, such as the HOMO-LUMO gap, can provide insights into the compound's reactivity and potential as a nonlinear optical (NLO) material . Additionally, the molecular electrostatic potential map can indicate possible sites for electrophilic or nucleophilic attack .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Derivatives: Xu Li-feng (2011) described the synthesis of various 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, utilizing intermediates such as 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine. This process involved acetylation and condensation steps leading to the production of compounds with structural similarities to 4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (Xu Li-feng, 2011).
Biological Activities
Antimicrobial and Anticancer Potential
H. Hafez et al. (2016) synthesized compounds including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, exhibiting significant antimicrobial and higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Properties
Jin Liu et al. (2020) reported on the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, a compound structurally related to 4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. This compound showed promising anticancer activities against lung adenocarcinoma and gastric cancer cell lines (Jin Liu, Juan Zhao, & Jiu fu Lu, 2020).
Inhibition of A549 Lung Cancer Cells
Jin-hua Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating the ability to inhibit the growth of A549 cells in dosage- and time-dependent manners. Compounds with a 4-chlorophenyl group at the pyrazole moiety were particularly effective (Zhang, Fan, Zhao, Shin, Dong, Xie, & Miao, 2008).
Chemical Properties and Structural Analysis
- Crystal Structure Analysis: Studies like those by S. Long et al. (2009) and H. Dai et al. (2011) provide insights into the crystal structures of compounds similar to 4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. These analyses help in understanding molecular interactions and potential applications in drug formulation (Long, Theiss, Li, & Loftin, 2009); (Dai, Zhang, Shi, Luo, & Shi, 2011).
Applications in Organic Synthesis and Chemistry
Organocatalytic Asymmetric Michael Addition
The work of Xinyao Xu et al. (2019) highlights the application of 4-substituted-pyrazol-5-ones in the asymmetric Michael addition to β-trifluoromethyl-α,β-unsaturated ketones, indicating potential uses in synthetic chemistry (Xu, He, Zhou, Li, Zhu, & Chang, 2019).
Synthesis of Novel Schiff Base and Fused Heterocyclic Compounds
S. Rizk et al. (2019) explored the synthesis of novel Schiff base and fused heterocyclic compounds using derivatives similar to 4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, showcasing its utility in the development of antibacterial agents (Rizk, Awheda, & Smida, 2019).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-17-9(7)15/h1-4H,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITRLOBMRVIWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586242 | |
| Record name | 4-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
CAS RN |
62649-32-5 | |
| Record name | 4-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




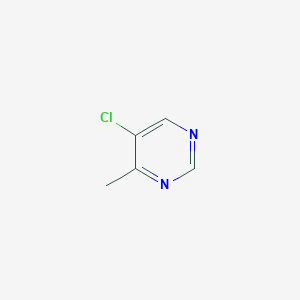

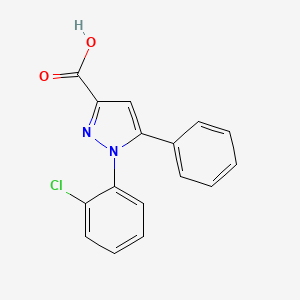
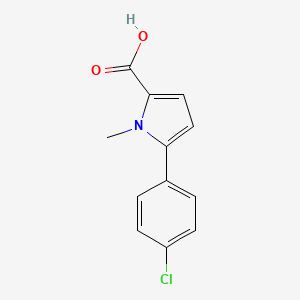




![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)
